molecular formula C9H18O2Si B14384135 2-Hexenoic acid, trimethylsilyl ester, (E)- CAS No. 88239-46-7

2-Hexenoic acid, trimethylsilyl ester, (E)-

Cat. No.: B14384135
CAS No.: 88239-46-7
M. Wt: 186.32 g/mol
InChI Key: KARYOLQGIPCTTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenoic acid, trimethylsilyl ester, (E)- typically involves the esterification of 2-hexenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

2-Hexenoic acid+Trimethylsilyl chloride2-Hexenoic acid, trimethylsilyl ester, (E)-+HCl\text{2-Hexenoic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{2-Hexenoic acid, trimethylsilyl ester, (E)-} + \text{HCl} 2-Hexenoic acid+Trimethylsilyl chloride→2-Hexenoic acid, trimethylsilyl ester, (E)-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Hexenoic acid, trimethylsilyl ester, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hexenoic acid, trimethylsilyl ester, (E)- involves its ability to undergo hydrolysis, oxidation, and substitution reactions. The trimethylsilyl group provides stability and protection to the carboxylic acid moiety, allowing for controlled reactions under specific conditions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexenoic acid, trimethylsilyl ester, (E)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other esters. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

CAS No.

88239-46-7

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

trimethylsilyl hex-2-enoate

InChI

InChI=1S/C9H18O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

KARYOLQGIPCTTG-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=O)O[Si](C)(C)C

Origin of Product

United States

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